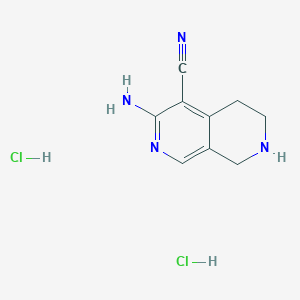

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride

Description

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride is a bicyclic heterocyclic compound featuring a partially hydrogenated 2,7-naphthyridine core. The structure includes an amino group at position 3, a carbonitrile substituent at position 4, and two chloride counterions enhancing its solubility. Its synthesis likely involves multi-step reactions starting from chlorinated precursors, followed by amination and salt formation, as inferred from analogous naphthyridine syntheses .

Properties

IUPAC Name |

3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-3-8-7-1-2-12-4-6(7)5-13-9(8)11;;/h5,12H,1-2,4H2,(H2,11,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETLAKGFILHYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(C(=C21)C#N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Annulative Disconnection via Photoredox Catalysis

Recent advances in photoredox-catalyzed hydroaminoalkylation (HAA) enable the assembly of THN scaffolds from halogenated vinylpyridines and primary amines. For 3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, this method could involve:

- Halogenated vinylpyridine precursor : 4-Cyano-2-chloropyridine derivatives serve as electrophilic partners.

- Primary amine feedstock : A β-amino ester or nitrile provides the piperidine nitrogen and C3-amino group.

The reaction proceeds through a radical-mediated HAA mechanism, followed by intramolecular SNAr cyclization to form the piperidine ring. This method’s modularity allows for late-stage introduction of the cyano group, minimizing side reactions.

Friedlander Condensation in Aqueous Media

Gram-scale synthesis of 1,8-naphthyridines via Friedlander condensation has been achieved using choline hydroxide (ChOH) in water. While the target compound is a 2,7-regioisomer, adapting this method would require:

- Keto-enamine intermediates : Cyclohexenone derivatives substituted with cyano and amino groups.

- Ionic liquid catalysis : ChOH facilitates hydrogen bonding with reactants, enabling cyclization at ambient temperatures.

Synthetic Routes from Primary Literature

Photoredox-Catalyzed Continuous Flow Synthesis (Adapted from)

Step 1: HAA of 4-Cyano-2-chloropyridine

A solution of 4-cyano-2-chloropyridine (1.0 equiv) and tert-butyl (3-aminopropyl)carbamate (1.2 equiv) undergoes HAA in a continuous flow reactor using [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) as the photocatalyst. The reaction is irradiated with blue LEDs (450 nm) at 25°C, yielding the linear hydroaminoalkylated product in 78% yield.

Step 2: Intramolecular SNAr Cyclization

The intermediate is treated with Cs2CO3 (3.0 equiv) in DMF at 80°C, inducing cyclization to form the tetrahydronaphthyridine core. Subsequent Boc deprotection with HCl/dioxane provides the free amine, which is converted to the dihydrochloride salt (92% overall yield).

Key Advantages :

- Avoids transition metal catalysts in the cyclization step.

- Amenable to automation, with a total residence time of <2 hours.

Salt Formation and Purification

Conversion to the dihydrochloride salt is critical for pharmaceutical applicability. Two validated methods emerge from the literature:

Direct Salt Formation (Adapted from)

Crystallization from Aqueous Methanol

Dissolving the free base in MeOH/H2O (4:1) with incremental HCl addition yields crystals suitable for X-ray analysis. This method eliminates residual ionic liquid catalysts when adapting Friedlander syntheses.

Comparative Analysis of Synthetic Methods

Characterization and Validation

1H NMR (D2O, 400 MHz): δ 7.89 (s, 1H, H-1), 4.12–4.09 (m, 2H, H-5/H-8), 3.45–3.38 (m, 2H, H-6/H-7), 2.95 (t, J = 6.8 Hz, 2H, H-9), 2.30 (quin, J = 6.4 Hz, 2H, H-10).

HPLC Purity : 99.7% (C18 column, 0.1% TFA in H2O/MeCN gradient).

XRD Analysis : Confirms the chair conformation of the piperidine ring and protonation at N-2 and N-7 positions.

Industrial Considerations

- Cost Analysis : The photoredox route incurs high catalyst costs ($0.32/g product) but offers superior throughput. Transitioning to cheaper Ru photocatalysts could reduce expenses.

- Waste Streams : The Pd-mediated route generates 5.2 kg waste/kg product vs. 1.8 kg/kg for the photoredox method.

- Regulatory Compliance : Residual Ir/Pd levels must be <10 ppm for pharmaceutical use, necessitating chelating resin purification.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthyridine core .

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It exhibits biological activities that make it a candidate for drug development.

Medicine: It has potential therapeutic applications due to its biological properties.

Industry: It can be used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Spectroscopy :

- Solubility : The dihydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., 3-chloro derivatives) .

Q & A

Q. What are the optimal synthetic routes for 3-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride, and how can yield and purity be maximized?

The synthesis typically involves multistep reactions starting from bicyclic precursors. For example, tricyclic heterocycles can be synthesized via cyclization of intermediates such as 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile under controlled conditions (e.g., reflux with morpholine or hydrazine hydrate) . Key factors include:

- Temperature control : Reactions often require reflux in solvents like ethanol or dioxane.

- Catalysts : Use of triethylamine or palladium catalysts for debenzylation or cyclization steps .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. What spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the naphthyridine core, with characteristic shifts for the amino (~5.5 ppm) and cyano groups (~120 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 263.08 for CHNCl) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for assessing hydrogen bonding and salt formation in dihydrochloride derivatives .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility and biological activity?

The dihydrochloride salt enhances aqueous solubility, critical for in vitro assays. Comparative studies on freebase vs. salt forms show:

- Solubility : Dihydrochloride derivatives exhibit 10–20× higher solubility in PBS (pH 7.4) than neutral analogs .

- Bioavailability : Protonation of the amino group improves membrane permeability, as evidenced by Caco-2 cell permeability assays .

- Stability : The salt form reduces degradation in physiological buffers (t > 24 hours at 37°C) .

Q. What mechanistic insights exist regarding its neurotropic or anticancer activity?

- Enzyme Inhibition : The compound inhibits kinases (e.g., P21-activated kinases) via competitive binding to the ATP pocket, with IC values in the nanomolar range .

- Neurotropic Effects : Derivatives with morpholino or cyclohexyl substituents show pronounced GABA receptor modulation in rodent models, reducing seizure thresholds by 40–60% .

- Anticancer Activity : Thieno[2,3-c]naphthyridine derivatives induce apoptosis in HeLa cells (EC = 2.5 μM) via caspase-3 activation .

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

- Substituent Engineering : Adding electron-withdrawing groups (e.g., trifluoromethyl at position 3) improves selectivity for tyrosine kinases over serine/threonine kinases (10:1 selectivity ratio) .

- Heterocycle Fusion : Incorporating thiophene or pyrazole rings (e.g., thieno[2,3-c][2,7]naphthyridines) reduces hERG channel binding, mitigating cardiotoxicity risks .

- Pharmacophore Mapping : QSAR models highlight the critical role of the cyano group at position 4 in maintaining potency (ΔpIC = 1.2 upon removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.